

Application Notes and Protocols: Statistical Analysis Plan for SWOG S2101 (BiCaZO)

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Compound of Interest		
Compound Name:	S2101	
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Topic: Statistical Analysis Plan for SWOG **S2101**

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

SWOG **S2101**, also known as the BiCaZO trial, is a Phase II clinical study evaluating the combination of cabozantinib and nivolumab in patients with advanced solid tumors, specifically immunotherapy-refractory melanoma or head and neck squamous cell carcinoma (HNSCC).[1] [2] A key feature of this study is the stratification of patients based on two tumor biomarkers: Tumor Mutational Burden (TMB) and a gene expression profile for Tumor Inflammation Score (TIS).[2][3] This document outlines the statistical analysis plan for this trial, providing a detailed protocol for researchers and scientists.

The study is designed as a two-stage trial. Stage I focuses on the feasibility of the biomarker screening process, while Stage II further evaluates the efficacy of the treatment within predefined biomarker-defined cohorts.[3]

Study Objectives and Endpoints Primary Objectives

The primary objectives of the SWOG **S2101** study are:



- To assess the feasibility of molecular characterization for patient stratification based on TMB.
 This will be measured by the proportion of participants who receive their biopsy results within a 21-day turnaround time during Stage I of the study.[1]
- To evaluate the feasibility of using both TMB and GEP (for TIS) for stratification based on the 21-day turnaround time for biopsy results throughout the entire study.[1]
- To determine the overall response rate (ORR) of the cabozantinib and nivolumab combination therapy in each disease cohort (melanoma and HNSCC), both across all patients and within each of the four biomarker subgroups.[1]

Secondary Objectives

The secondary objectives include:

- To compare the ORR between the different tumor biomarker subgroups within each disease cohort.
- To evaluate the safety and tolerability of the combination treatment.
- To estimate the Disease Control Rate (DCR).
- To estimate Progression-Free Survival (PFS).
- To estimate Overall Survival (OS).

Experimental Design and Patient Population Study Design

SWOG **S2101** employs a two-stage, open-label design.

- Stage I: In the initial stage, patients begin treatment with cabozantinib and nivolumab before
 their biomarker status is known. The assignment to a biomarker cohort is done
 retrospectively. The primary feasibility of the biomarker testing workflow is a key endpoint of
 this stage.
- Stage II: In the second stage, patients are only enrolled into the study if there is an available slot in their specific biomarker-defined cohort. This allows for the prospective evaluation of



the treatment effect in each subgroup. The study is planned to reopen for Stage II accrual for both Melanoma and HNSCC cohorts on May 1st, 2025.[4]

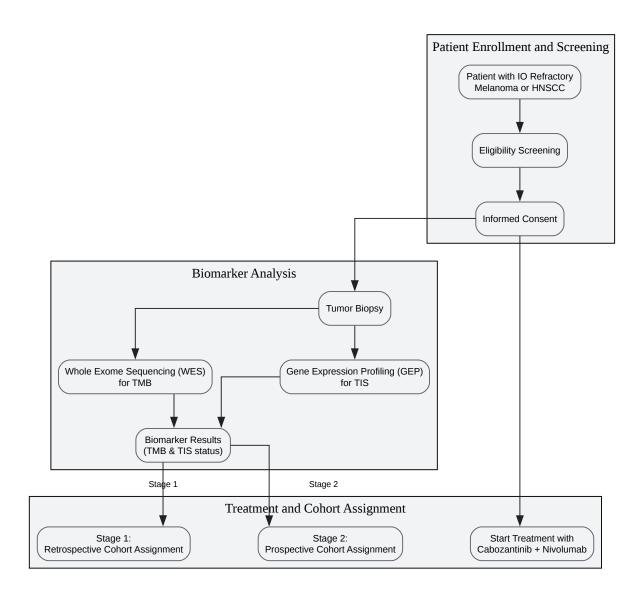
Patient Population and Stratification

The study enrolls patients with advanced, immunotherapy-refractory melanoma or HNSCC.[4] Participants are stratified into one of four cohorts based on their tumor's biomarker profile:[3]

- TMB high / TIS high
- TMB high / TIS low
- TMB low / TIS high
- TMB low / TIS low

The workflow for patient enrollment and stratification is depicted in the diagram below.





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Figure 1. SWOG S2101 experimental workflow.



Statistical Methods Analysis of Primary Endpoints

- Feasibility of Biomarker Turnaround Time: The proportion of patients in Stage I with a biopsy result turnaround time of 21 days or less will be calculated. This will be presented with a 95% confidence interval. A one-sample binomial test may be used to determine if the observed proportion is significantly greater than a prespecified feasibility threshold.
- Overall Response Rate (ORR): The ORR, defined as the proportion of patients with a
 complete or partial response, will be calculated for each disease cohort (melanoma and
 HNSCC). The ORR will also be calculated for each of the four biomarker subgroups within
 each disease cohort. Each ORR will be presented with a 95% confidence interval.

Analysis of Secondary Endpoints

- Comparison of ORR between Biomarker Subgroups: To assess the difference in ORR
 between the four biomarker subgroups, a Chi-squared test or Fisher's exact test will be used,
 as appropriate for the sample sizes.
- Disease Control Rate (DCR): The DCR, defined as the proportion of patients with a complete response, partial response, or stable disease, will be calculated for each disease cohort and each biomarker subgroup, along with 95% confidence intervals.
- Progression-Free Survival (PFS) and Overall Survival (OS): PFS and OS will be estimated
 using the Kaplan-Meier method. Median PFS and OS will be reported with 95% confidence
 intervals. The log-rank test will be used to compare survival distributions between the
 biomarker subgroups. Cox proportional hazards models may be used to explore the
 association of biomarkers with survival outcomes while adjusting for other covariates.

Safety and Tolerability Analysis

Safety and tolerability will be assessed by summarizing the incidence, severity, and type of adverse events (AEs). AEs will be graded according to the Common Terminology Criteria for Adverse Events (CTCAE). The number and percentage of patients experiencing any AE, serious AEs, and AEs leading to treatment discontinuation will be tabulated by disease cohort.



Data Presentation

All quantitative data will be summarized in clearly structured tables to facilitate easy comparison between the disease cohorts and biomarker subgroups.

Table 1: Summary of Patient Demographics and Baseline Characteristics

Characteristic	Melanoma Cohort (N=)	HNSCC Cohort (N=)	Total (N=)
Age, median (range)			
Gender, n (%)	_		
ECOG Performance Status, n (%)			
TMB Status, n (%)	_		
TIS Status, n (%)	_		

Table 2: Overall Response Rate by Cohort and Biomarker Subgroup



Group	N	Number of Responders	ORR (95% CI)
Melanoma Cohort			
TMB high / TIS high	•		
TMB high / TIS low	.		
TMB low / TIS high	.		
TMB low / TIS low	.		
HNSCC Cohort	•		
TMB high / TIS high	.		
TMB high / TIS low	-		
TMB low / TIS high	-		
TMB low / TIS low	•		

Table 3: Summary of Adverse Events

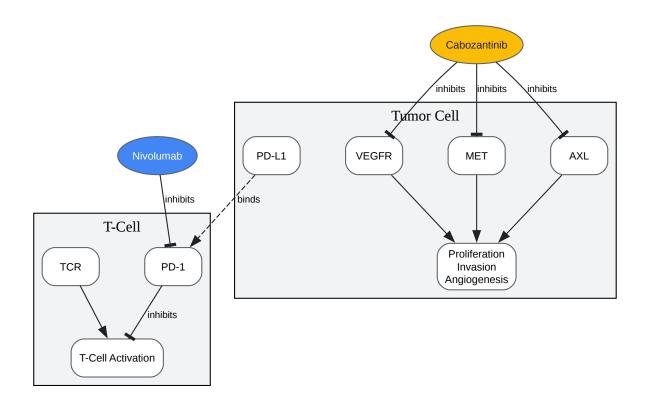
Adverse Event	Melanoma Cohort (N=)	HNSCC Cohort (N=)
Any Grade AE, n (%)		
Grade 3-4 AE, n (%)	_	
Serious AE, n (%)	_	
AE leading to discontinuation, n (%)	-	

Signaling Pathway Visualization

The combination of cabozantinib and nivolumab targets distinct but potentially synergistic pathways in the tumor microenvironment. Cabozantinib inhibits multiple receptor tyrosine kinases, including VEGFR, MET, and AXL, which are involved in tumor cell proliferation, invasion, and angiogenesis. Nivolumab is an immune checkpoint inhibitor that blocks the PD-1



pathway, thereby restoring anti-tumor T-cell activity. The hypothesized synergistic effect is illustrated below.



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Figure 2. Targeted signaling pathways of cabozantinib and nivolumab.

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